2,6-diphenylbenzene-1,4-diol
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Overview
Description
2,6-Diphenylbenzene-1,4-diol: is an organic compound with the molecular formula C18H14O2 It is a derivative of benzene, featuring two phenyl groups and two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diphenylbenzene-1,4-diol can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with phenyl groups and hydroxyl groups.
Dihydroxylation of Alkenes: This approach involves the addition of hydroxyl groups to alkenes using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diphenylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced derivatives.
Substitution: The phenyl groups can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, lead tetraacetate, and periodic acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,6-Diphenylbenzene-1,4-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6-diphenylbenzene-1,4-diol involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property allows it to neutralize free radicals and protect cells from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species and the stabilization of cellular structures .
Comparison with Similar Compounds
2-Methoxybenzene-1,4-diol: This compound has a similar structure but with a methoxy group instead of a phenyl group.
Eugenol: A natural phenolic compound with antioxidant properties.
Carvacrol: Another natural phenolic compound known for its antimicrobial and antioxidant activities.
Uniqueness: 2,6-Diphenylbenzene-1,4-diol is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
13379-77-6 |
---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2,6-diphenylbenzene-1,4-diol |
InChI |
InChI=1S/C18H14O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,19-20H |
InChI Key |
SYAHSEYNOYOEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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